2,6-Dichlorophenyl acetate
Overview
Description
2,6-Dichlorophenyl acetate is an organic compound with the molecular formula C8H6Cl2O2. It is also known as acetic acid, 2,6-dichlorophenyl ester. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 6 positions, and an acetate group attached to the phenyl ring. It is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenyl acetate can be synthesized through the esterification of 2,6-dichlorophenol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 2,6-dichlorophenol is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorophenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,6-dichlorophenol and acetic acid.
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The acetate group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 2,6-Dichlorophenol and acetic acid.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Oxidation: Carboxylic acids.
Scientific Research Applications
2,6-Dichlorophenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is studied for its potential therapeutic properties and its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2,6-dichlorophenyl acetate is primarily related to its role as a precursor in the synthesis of biologically active compounds. For instance, in the synthesis of diclofenac, it acts by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins that mediate inflammation and pain . The molecular targets and pathways involved include the inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Diclofenac: A well-known NSAID that shares a similar structure with 2,6-dichlorophenyl acetate.
2,6-Dichlorophenol: The parent compound from which this compound is derived.
2,6-Dichlorobenzyl alcohol: Another compound with similar structural features but different functional groups
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and applications compared to its similar compounds. Its role as an intermediate in the synthesis of various biologically active molecules highlights its importance in both research and industrial applications .
Properties
IUPAC Name |
(2,6-dichlorophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSMUWSJRXDNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879299 | |
Record name | ACETIC ACID, 2,6-DICHLOROPHENYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28165-71-1 | |
Record name | Phenol, 2,6-dichloro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28165-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,6-dichloro-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETIC ACID, 2,6-DICHLOROPHENYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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